REACTION_CXSMILES
|
O[CH2:2][S:3]([O-:5])=[O:4].[Na+].C(=O)([O-])[O-].[K+].[K+].C(O[CH2:17][CH3:18])(=O)C.[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23]C>CS(C)=O.CO.C(OCC)(=O)C.[I-].[Na+]>[CH2:23]1[C:22]2[CH:21]=[CH:20][CH:19]=[CH:17][C:18]=2[CH2:2][S:3](=[O:4])[O:5]1 |f:0.1,2.3.4,5.6,8.9,10.11|
|
Name
|
Sodium hydroxymethanesulfinate
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
OCS(=O)[O-].[Na+]
|
Name
|
dicholoro-o-xylene
|
Quantity
|
102.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
121.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Na+]
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
methanol ethyl acetate
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)OCC
|
Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
ADDITION
|
Details
|
were added consecutively
|
Type
|
WASH
|
Details
|
to rinse residual materials into the reaction mixture before the whole
|
Type
|
CUSTOM
|
Details
|
The initial endothermic reaction
|
Type
|
CUSTOM
|
Details
|
to rise to ca. 32-33° C
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
WAIT
|
Details
|
to be complete after 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the solids were filtered off
|
Type
|
WASH
|
Details
|
washed with more methanol/ethyl acetate (20:80; 100 mL, 2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separating funnel
|
Type
|
ADDITION
|
Details
|
brine (1 L) was added
|
Type
|
CUSTOM
|
Details
|
to precipitate out
|
Type
|
ADDITION
|
Details
|
The addition of water (200 mL)
|
Type
|
DISSOLUTION
|
Details
|
redissolved the sodium chloride
|
Type
|
STIRRING
|
Details
|
The mixture was shaken
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted further with methanol/ethyl acetate (20:80; 200 mL, 150 mL, 250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
rotary evaporated (bath 37-38° C.)
|
Type
|
CUSTOM
|
Details
|
More solvent was removed under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OS(CC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |